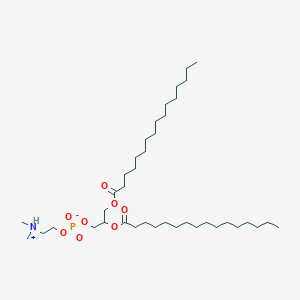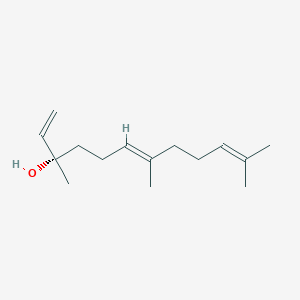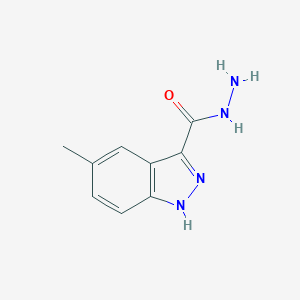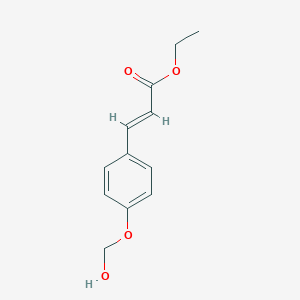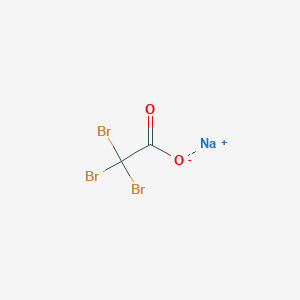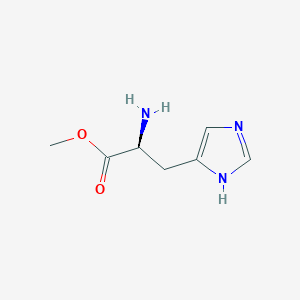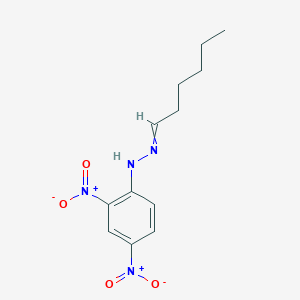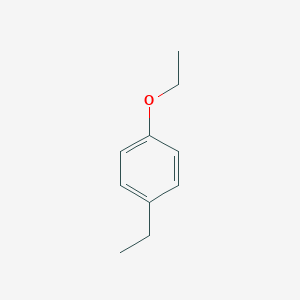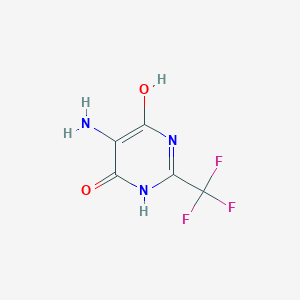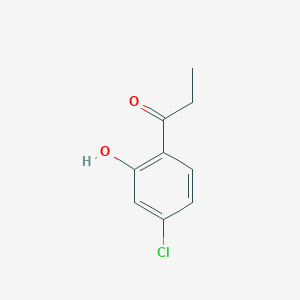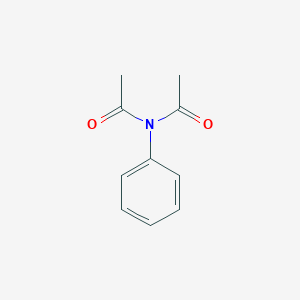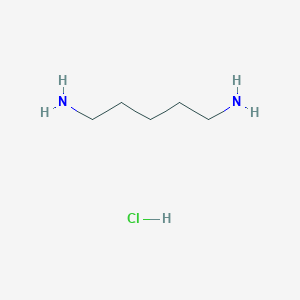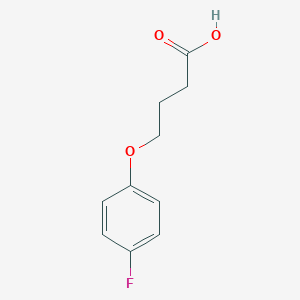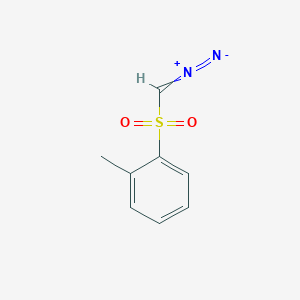
1-(Diazomethanesulfonyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diazomethanesulfonyl)-2-methylbenzene, also known as Diazomethanesulfonate or DMS, is a chemical compound that is widely used in scientific research. It is a diazo compound that is often used as a reagent in organic chemistry. Diazomethanesulfonate is a highly reactive compound that can be used for a variety of applications, including the synthesis of new compounds, as well as for biological and medical research.
Mecanismo De Acción
The mechanism of action of DMS is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate. This intermediate can then react with a variety of compounds, including alkenes, alkynes, and carbonyl compounds. The reaction can result in the formation of new compounds, as well as the modification of existing compounds.
Efectos Bioquímicos Y Fisiológicos
DMS has a number of biochemical and physiological effects. It is known to be toxic to cells, and can cause DNA damage and cell death. However, it is also known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMS in lab experiments include its high reactivity, which allows for the synthesis of new compounds, as well as its ability to modify existing compounds. However, DMS is also highly toxic, and must be handled with care. In addition, its high reactivity can also make it difficult to control the reaction, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of future directions for research involving DMS. One area of research is the development of new methods for the synthesis of DMS, which could make it easier to produce and handle. Another area of research is the study of the mechanism of action of DMS, which could lead to the development of new compounds with improved properties. Finally, there is also potential for the use of DMS in medical research, particularly in the development of new cancer treatments.
Métodos De Síntesis
The synthesis of 1-(1-(Diazomethanesulfonyl)-2-methylbenzenesulfonyl)-2-methylbenzene is a complex process that involves several steps. The most common method of synthesis involves the reaction of diazomethane with a sulfonyl chloride. The reaction is typically carried out in an organic solvent, such as ether or dichloromethane. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
DMS is widely used in scientific research as a reagent for a variety of applications. It is commonly used in the synthesis of new compounds, such as drugs, and is also used in the study of biological and medical processes. DMS is often used as a cross-linking agent for proteins and nucleic acids, and is also used in the study of enzyme kinetics.
Propiedades
Número CAS |
1538-98-3 |
|---|---|
Nombre del producto |
1-(Diazomethanesulfonyl)-2-methylbenzene |
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
Clave InChI |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



